N-(2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-9-11-17(12-10-16)18-13-14-22(27)25(24-18)15-5-8-21(26)23-19-6-3-4-7-20(19)28-2/h3-4,6-7,9-14H,5,8,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNXBNPNCBJCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures to N-(2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide exhibit significant anticancer properties. These compounds may inhibit specific kinases involved in cancer cell proliferation, making them potential candidates for cancer therapy .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research suggests that derivatives of pyridazine can modulate neurotransmitter systems, particularly through interactions with NMDA receptors, which are crucial in neurodegenerative diseases . The modulation of these receptors by this compound could provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Properties
The compound's structure may also confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various biological models .
Case Study 1: Anticancer Activity
In a recent study, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The study reported that treatment with this compound significantly reduced neuronal death and improved cognitive function in treated animals compared to controls .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Pyridazinone-Based Analogues
Key Observations :
- Substituent Effects : The target compound’s p-tolyl group at position 3 contrasts with piperazine-linked aryl groups (e.g., 4-chloro-/fluorophenyl in Compounds 15, 22, and 23). Piperazine moieties may enhance binding to cellular targets (e.g., kinases or GPCRs), while p-tolyl could improve lipophilicity .
- Amide Modifications: Unlike acetohydrazide derivatives (e.g., Compounds 15–18, 22–23), the target compound features a butanamide chain.
Table 2: Anti-Proliferative Activity of Pyridazinone Derivatives (AGS Cells)
Key Findings :
- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing substituents (e.g., nitro in Compound 15) exhibit higher IC₅₀ values (lower potency) compared to those with electron-donating groups (e.g., dimethylamino in Compound 23). This suggests that the target compound’s 2-methoxy group may enhance activity if similar trends apply .
- Piperazine vs. Direct Aryl Substitution : Piperazine-linked derivatives (Compounds 15, 23) show moderate cytotoxicity in HGFs, possibly due to off-target effects. The target compound’s direct p-tolyl substitution might reduce such toxicity .
Key Insights :
- Synthetic Efficiency : Acetohydrazide derivatives (e.g., Compound 15) achieve high yields (86%), whereas benzo[b]oxazine derivatives () require milder conditions but lack yield data. The target compound’s synthesis route remains undiscussed in the evidence .
- Analytical Consistency : All compounds were validated via NMR and IR, ensuring structural fidelity. The target compound would likely require similar validation .
Q & A
Basic: What are the key steps in synthesizing N-(2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from pyridazinone and aromatic precursors. Key steps include:
- Step 1: Formation of the pyridazinone core via cyclization of diketones or hydrazine derivatives.
- Step 2: Introduction of the p-tolyl group through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
- Step 3: Amidation using activated esters or coupling reagents (e.g., EDC/HOBt) to attach the 2-methoxyphenylbutanamide moiety.
Optimization Strategies:
- Catalysts: Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to improve yield .
- Solvents: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for amidation .
- Temperature: Controlled heating (60–80°C) minimizes side reactions during cyclization .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assigns protons and carbons in the aromatic, methoxy, and amide regions. For example, the methoxy group shows a singlet at δ ~3.8 ppm .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 434.2) .
- HPLC: Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced: How does the presence of methoxy and p-tolyl groups influence the compound's bioactivity?
- Methoxy Group: Enhances lipophilicity, improving membrane permeability. It may also participate in hydrogen bonding with target enzymes .
- p-Tolyl Group: The methyl substituent increases steric bulk, potentially enhancing selectivity for hydrophobic binding pockets in enzymes like PDE4 or kinase targets .
Advanced: What strategies are employed to resolve contradictions in reported synthetic yields?
- Systematic Screening: Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (DMF vs. THF) to identify optimal conditions .
- Byproduct Analysis: Use LC-MS to detect intermediates (e.g., unreacted pyridazinone) and adjust stoichiometry .
- Reproducibility Checks: Validate protocols across labs using identical reagents and equipment .
Basic: What are the primary functional groups and their roles in the compound's reactivity?
| Functional Group | Role in Reactivity |
|---|---|
| Pyridazinone | Participates in hydrogen bonding and π-π stacking with biological targets . |
| Methoxy group | Modulates electronic effects and solubility . |
| Amide bond | Stabilizes conformation via intramolecular H-bonding; susceptible to hydrolysis under acidic/basic conditions . |
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog Synthesis: Replace p-tolyl with halogens (Cl, F) or electron-withdrawing groups to assess potency changes .
- Biological Assays: Test against enzyme panels (e.g., kinase inhibitors) to identify target selectivity .
- Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding affinities for PDE4 or antimicrobial targets .
Basic: What are the recommended protocols for assessing the compound's stability under various conditions?
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical) .
- Hydrolytic Stability: Incubate in PBS (pH 7.4 and 2.0) at 37°C; monitor degradation via HPLC over 48 hours .
- Photostability: Expose to UV light (320–400 nm) and analyze by NMR for structural changes .
Advanced: What mechanisms underlie the compound's potential biological activity?
- Antimicrobial Activity: Inhibition of dihydrofolate reductase (DHFR) via pyridazinone binding, disrupting folate synthesis .
- Anti-inflammatory Effects: PDE4 inhibition reduces cAMP degradation, modulating immune responses .
Basic: How do solvent choices impact the compound's synthesis and purification?
| Solvent | Impact |
|---|---|
| DMF | Enhances amidation yield but requires rigorous removal via rotary evaporation . |
| DCM | Ideal for extraction due to low polarity; avoids byproduct formation in coupling steps . |
| Ethanol | Recrystallization solvent for final product purification . |
Advanced: What computational methods are suitable for modeling interactions between this compound and biological targets?
- Molecular Dynamics (MD): Simulate binding to DHFR or PDE4 over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR Models: Correlate substituent electronegativity with IC₅₀ values using Gaussian-based descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
